2-Bromo-1-(2,4-dimethylphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(2,4-dimethylphenyl)propan-1-one is an organic compound with the molecular formula C11H13BrO It is a brominated ketone that features a bromine atom attached to the first carbon of a propanone group, which is further connected to a 2,4-dimethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2,4-dimethylphenyl)propan-1-one typically involves the bromination of 1-(2,4-dimethylphenyl)propan-1-one. This can be achieved using bromine (Br2) or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the bromination process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2,4-dimethylphenyl)propan-1-one undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in diethyl ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions, or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as amines, ethers, or thioethers.
Reduction: Formation of 1-(2,4-dimethylphenyl)propan-1-ol.
Oxidation: Formation of 2,4-dimethylbenzoic acid or other oxidized products.
Scientific Research Applications
2-Bromo-1-(2,4-dimethylphenyl)propan-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2,4-dimethylphenyl)propan-1-one depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the carbonyl group is converted to an alcohol through the transfer of hydride ions. The molecular targets and pathways involved in these reactions are determined by the nature of the reactants and the reaction conditions.
Comparison with Similar Compounds
2-Bromo-1-(2,4-dimethylphenyl)propan-1-one can be compared with other brominated ketones, such as:
- 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one
- 2-Bromo-1-(4-methoxyphenyl)propan-1-one
- 2-Bromo-1-(4-isobutoxyphenyl)propan-1-one
These compounds share similar structural features but differ in the substitution pattern on the phenyl ring. The unique positioning of the methyl groups in this compound imparts distinct chemical properties and reactivity, making it a valuable compound for specific applications.
Properties
IUPAC Name |
2-bromo-1-(2,4-dimethylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-7-4-5-10(8(2)6-7)11(13)9(3)12/h4-6,9H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXMVCFZLLFUSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C(C)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.